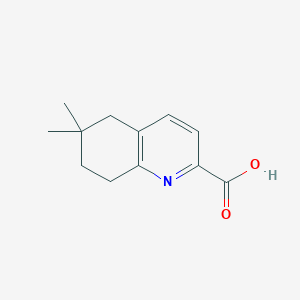

6,6-Dimethyl-7,8-dihydro-5H-quinoline-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quinoline is a heterocyclic aromatic organic compound with the molecular formula C9H7N . It is a colorless hygroscopic liquid with a strong odor. Aged samples, if exposed to light, become yellow and later brown. Quinoline is only slightly soluble in cold water but dissolves readily in hot water and most organic solvents .

Synthesis Analysis

Quinoline can be synthesized using several methods such as the Skraup synthesis, Doebner-von Miller synthesis, and Friedländer synthesis . The Skraup synthesis is a chemical reaction used to synthesize quinolines. It is named after the Czech chemist Zdenko Hans Skraup. In this reaction, aniline is condensed with sulfuric acid and glycerol to form an emulsion. The reaction begins by heating the mixture to reflux with an oxidizing agent .Molecular Structure Analysis

Quinoline is structurally related to benzene, with one of its hydrogen atoms replaced by a nitrogen atom . The molecule is planar. The carbon atoms are sp2 hybridized, the nitrogen and carbon atoms are part of a double bond, and the molecule has a conjugated system of electrons, making it aromatic .Chemical Reactions Analysis

Quinoline has a variety of reactions. It acts as a weak base, forming stable salts with strong acids. It also acts as a Lewis base, forming complexes with Lewis acids .Physical And Chemical Properties Analysis

Quinoline is a colorless hygroscopic liquid that turns yellow when exposed to air and light. It has a strong, unpleasant odor and is only slightly soluble in water .Mechanism of Action

Quinoline derivatives have been known to interact with various targets in the body, leading to a wide range of biological effects . The exact mode of action would depend on the specific structure of the compound and the target it interacts with.

The compound’s interaction with its targets can affect various biochemical pathways, leading to downstream effects. These effects can be beneficial, as in the case of therapeutic effects, or harmful, as in the case of side effects .

The pharmacokinetics of the compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, would influence its bioavailability. These properties can be influenced by various factors, including the compound’s chemical structure, the route of administration, and individual patient factors .

The molecular and cellular effects of the compound’s action would depend on the specific targets it interacts with and the biochemical pathways it affects .

Environmental factors, such as pH, temperature, and the presence of other compounds, can influence the compound’s action, efficacy, and stability .

Safety and Hazards

properties

IUPAC Name |

6,6-dimethyl-7,8-dihydro-5H-quinoline-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-12(2)6-5-9-8(7-12)3-4-10(13-9)11(14)15/h3-4H,5-7H2,1-2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKFVPHWNWKSBJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2=C(C1)C=CC(=N2)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,6-Dimethyl-7,8-dihydro-5H-quinoline-2-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(methoxymethyl)-2-[4-(3-phenylpropanoyl)piperazin-1-yl][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2622244.png)

![3-(4-chlorophenyl)-N-cyclohexyl-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2622247.png)

![N-tert-butyl-3-[(5E)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2622250.png)

![N-butyl-1-(4-{[(2,5-dimethylphenyl)sulfonyl]amino}phenyl)cyclobutanecarboxamide](/img/structure/B2622257.png)

![2-(3-Nitrophenyl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine](/img/structure/B2622260.png)

![3-chloro-N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)benzamide](/img/structure/B2622264.png)